molecular formula C24H24N2O5 B2733005 1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634573-72-1

1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2733005
CAS No.: 634573-72-1
M. Wt: 420.465
InChI Key: RSLCRYWXDZMQTN-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H24N2O5 and its molecular weight is 420.465. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-29-17-6-4-5-16(15-17)21-20-22(27)18-7-2-3-8-19(18)31-23(20)24(28)26(21)10-9-25-11-13-30-14-12-25/h2-8,15,21H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLCRYWXDZMQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C24H24N2O5
  • Molecular Weight : 424.46 g/mol
  • CAS Number : Not specifically listed but related compounds have been cataloged.

The compound features a chromeno-pyrrole framework that is known for its diverse biological properties. The presence of the methoxyphenyl and morpholinoethyl groups may contribute to its pharmacological profile.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activities. For instance, studies on related structures have shown:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by interfering with various signaling pathways, including those involving folate receptors and nucleotide synthesis pathways .
  • Cell Lines Tested : Significant effects have been observed in various cancer cell lines such as KB human tumor cells and others expressing folate receptors .

Antiparasitic Activity

The compound's structural analogs have demonstrated antiparasitic effects against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. This activity is crucial given the global burden of diseases caused by these pathogens.

  • Cytotoxicity Assessment : In vitro studies assessed cytotoxicity against normal human cells (e.g., MRC-5 fibroblast cell line), with some derivatives showing low toxicity while maintaining antiparasitic efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Related compounds have been shown to inhibit enzymes involved in nucleotide metabolism, which is essential for cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways leading to cancer cell death.
  • Modulation of Immune Response : Some studies suggest that similar compounds can act as modulators of the immune response through interactions with Toll-like receptors (TLRs) .

Data Tables

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerKB Human Tumor Cells5.0
AntiparasiticT. cruzi10.0
CytotoxicityMRC-5 Fibroblast Cells>64 (non-toxic)

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Study on Anticancer Activity : A study demonstrated that modifications in the chromeno-pyrrole structure could enhance anticancer activity while reducing toxicity to normal cells .
  • Antiparasitic Efficacy : Another case study explored the effects of similar compounds against Leishmania species, revealing promising results that warrant further investigation into their mechanisms and potential clinical applications .

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